molecular formula C20H41N B1582238 Octadecen-1-amine, N,N-dimethyl- CAS No. 28061-69-0

Octadecen-1-amine, N,N-dimethyl-

Cat. No.: B1582238
CAS No.: 28061-69-0
M. Wt: 295.5 g/mol
InChI Key: NABLCQIWURCHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecen-1-amine, N,N-dimethyl- is a chemical compound with the molecular formula C20H41N and a molecular weight of 295.55 g/mol. It is a non-ionic surfactant commonly used in various industrial applications due to its properties as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecen-1-amine, N,N-dimethyl- can be synthesized through the reaction of oleylamine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Octadecen-1-amine, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

  • Reduction: Reducing agents like sodium cyanoborohydride or lithium aluminum hydride are employed.

  • Substitution: Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Octadecen-1-amine, N,N-dimethyl- is used as a surfactant in chemical synthesis to improve the solubility of hydrophobic compounds in aqueous solutions.

Biology: In biological research, it is used as a component in cell culture media to enhance cell growth and viability.

Medicine: The compound is utilized in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.

Industry: In the industrial sector, it is employed in the production of lubricants, corrosion inhibitors, and antistatic agents for various applications.

Mechanism of Action

The mechanism by which Octadecen-1-amine, N,N-dimethyl- exerts its effects involves its interaction with molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better dispersion and emulsification of substances. It also interacts with cell membranes, enhancing permeability and facilitating the uptake of compounds.

Comparison with Similar Compounds

  • Oleylamine: A closely related compound with similar applications but lacking the N,N-dimethyl groups.

  • N,N-Dimethyloleylamine: Another similar compound with a slightly different alkyl chain length.

  • N,N-Dimethyloctadec-17-en-1-amine: A structural isomer with a different double bond position.

Uniqueness: Octadecen-1-amine, N,N-dimethyl- is unique due to its specific molecular structure, which provides superior surfactant properties compared to its analogs. Its ability to function effectively in a wide range of applications makes it a valuable compound in various industries.

Properties

IUPAC Name

N,N-dimethyloctadec-17-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4H,1,5-20H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABLCQIWURCHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865410
Record name 17-Octadecen-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152849-96-2, 28061-69-0
Record name N,N-Dimethyl-17-octadecen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152849-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecen-1-amine, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecen-1-amine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 17-Octadecen-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecen-1-amine, N,N-dimethyl-
Reactant of Route 2
Reactant of Route 2
Octadecen-1-amine, N,N-dimethyl-
Reactant of Route 3
Reactant of Route 3
Octadecen-1-amine, N,N-dimethyl-
Reactant of Route 4
Reactant of Route 4
Octadecen-1-amine, N,N-dimethyl-
Reactant of Route 5
Reactant of Route 5
Octadecen-1-amine, N,N-dimethyl-
Reactant of Route 6
Reactant of Route 6
Octadecen-1-amine, N,N-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.